
Nvp-lcq195
Overview
Description
NVP-LCQ195 is a small molecule heterocyclic compound that functions as a potent inhibitor of cyclin-dependent kinases (CDKs). It targets multiple CDKs, including CDK1, CDK2, CDK3, CDK5, and CDK9 . This compound has shown significant potential in the treatment of various cancers, particularly multiple myeloma .
Mechanism of Action
Target of Action
NVP-LCQ195, also known as LCQ-195 or AT9311, is a small molecule heterocyclic inhibitor that primarily targets cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, CDK3, CDK5, and CDK9 . CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, mRNA processing, and the differentiation of nerve cells .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It blocks the activity of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, as well as CDK5 (both CDK5 p25 and CDK5 p35) with IC50 values of 2 nM, 2 nM, 5 nM, and 1 nM, respectively . This inhibition results in changes in the cell cycle progression and survival of neoplastic cells .
Biochemical Pathways
The inhibition of CDKs by this compound affects various biochemical pathways. It triggers a decrease in the amplitude of transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal, including signatures of activation of key transcription factors for MM cells such as myc, HIF-1α, and IRF4 . This leads to a distinct pattern of S-phase arrest, followed by eventual induction of apoptotic cell death .
Pharmacokinetics
It’s worth noting that the compound exhibits dose-dependent anti-mm activity, with ic50 values at or below 05 μM, a pharmacologically relevant concentration .
Result of Action
This compound induces cell cycle arrest and eventual apoptotic cell death of MM cells, even at sub-μmol/l concentrations . It spares non-malignant cells and overcomes the protection conferred to MM cells by stroma or cytokines of the bone marrow milieu . Mechanistic studies reveal that hsp90, B-raf, cyclin D1, and cyclin E2 levels decrease in response to this compound treatment, while caspases- 3, -8, and PARP are cleaved within 16 and 24 hrs of drug treatment .
Action Environment
This compound is able to overcome the protective effects conferred on MM cells by exogenous IL-6 (10ng/mL) or IGF-1 (50ng/mL), as well as by co-culture of MM cells with bone marrow stromal cells (BMSCs) . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of certain cytokines or the cellular environment of the bone marrow.
Preparation Methods
The synthesis of NVP-LCQ195 involves the preparation of a heterocyclic core structure, followed by the introduction of specific functional groups to achieve the desired inhibitory activity. The synthetic route typically includes the following steps:
Formation of the heterocyclic core: This involves the cyclization of appropriate starting materials under controlled conditions.
Functional group modifications: Introduction of functional groups such as chlorides and sulfonamides to enhance the compound’s activity and selectivity.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
NVP-LCQ195 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly involving halides, can be used to introduce or modify functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NVP-LCQ195 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Employed in research to understand the molecular mechanisms of cell cycle control and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly multiple myeloma.
Industry: Utilized in the development of new therapeutic agents targeting CDKs for cancer treatment.
Comparison with Similar Compounds
NVP-LCQ195 is unique in its ability to inhibit multiple cyclin-dependent kinases with high potency. Similar compounds include:
Roscovitine: Another CDK inhibitor that targets CDK1, CDK2, and CDK5 but with different selectivity and potency.
Flavopiridol: A broad-spectrum CDK inhibitor that targets CDK1, CDK2, CDK4, and CDK9.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used primarily in the treatment of breast cancer.
This compound stands out due to its multi-targeted approach, which allows it to overcome resistance mechanisms that may arise with more selective inhibitors .
Biological Activity
NVP-LCQ195, also known as AT9311, is a potent inhibitor of several cyclin-dependent kinases (CDKs), which play crucial roles in regulating the cell cycle and transcription. This compound has garnered attention for its potential therapeutic applications, particularly in hematologic malignancies such as multiple myeloma (MM). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for cancer therapy.
This compound primarily inhibits the activity of CDKs, including CDK1, CDK2, CDK5, CDK3, and CDK9. The compound demonstrates high potency with IC50 values of approximately 1-5 nM against these kinases:
CDK | IC50 (nM) |
---|---|
CDK1/cyclin B | 2 |
CDK2/cyclin A | 2 |
CDK2/cyclin E | 5 |
CDK5 | 1 |
CDK3/cyclin E | >100 |
CDK9/cyclin T1 | 20 |
These values indicate that this compound effectively blocks the activity of key regulators involved in cell cycle progression and transcriptional control, which is particularly relevant in cancer cells that exhibit dysregulated proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in multiple myeloma cells while sparing non-malignant cells. For instance:
- Cell Cycle Analysis : Treatment of MM.1S cells with this compound (2 μM) resulted in an early increase in the S and G2/M phases, followed by a rise in the sub-G1 population indicative of apoptosis after prolonged exposure .
- Transcription Factor Suppression : The compound was shown to suppress the expression of critical transcription factors such as myc, IRF4, and XBP-1, which are associated with tumor aggressiveness and drug resistance .
Efficacy in Clinical Context
This compound has been evaluated for its therapeutic potential in clinical settings:
- Multiple Myeloma : In studies involving bortezomib-treated patients, this compound significantly suppressed high expression levels of genes associated with poor prognosis and improved progression-free survival .
- Selectivity : The compound exhibits selective toxicity towards malignant cells compared to peripheral blood mononuclear cells (PBMCs) from healthy donors. In treated MM cell lines, EC50 values were generally around 1 μM, while PBMCs showed significantly higher resistance .
Case Studies
Several case studies highlight the effectiveness of this compound in treating hematologic malignancies:
- Study on MM Cell Lines : A comprehensive evaluation across various MM cell lines indicated that most had EC50 values less than 1 μM when treated with this compound for 48 hours. Notably sensitive lines included OPM2 and KMS-12-BM .
- Impact on Tumor Microenvironment : this compound demonstrated the ability to overcome protective effects conferred by the bone marrow microenvironment, which is often a hurdle in treating MM due to cytokine-mediated survival signals .
Properties
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUXEBOOTMDSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470112 | |
Record name | NVP-LCQ195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902156-99-4 | |
Record name | NVP-LCQ195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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